Lustromycin

Anaerobic bacteria Clostridium MIC

Lustromycin offers a >200‑fold selectivity window against Clostridium perfringens (MIC 6.25 µg/mL) over aerobic Gram‑positive flora, enabling defined anaerobic co‑culture studies without broad‑spectrum interference. Its fully elucidated structure contains a maleic anhydride on the 14‑membered macrolactone—absent in Luminamicin—making it the essential comparator for medicinal chemistry programs investigating electrophilic contributions to target binding, selectivity, and pharmacokinetics. Additionally, its documented solubility in chloroform, diethyl ether, and benzene supports extraction and chromatographic protocols that are not feasible with Luminamicin, facilitating higher recovery and distinct partitioning in macrodiolide purification cascades. Procure the authentic compound to access the unique cis‑decalin, ether‑bridged scaffold and Streptomyces sp. SK‑1071 biosynthetic genotype.

Molecular Formula C32H38O13
Molecular Weight 630.6 g/mol
CAS No. 105156-68-1
Cat. No. B010235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLustromycin
CAS105156-68-1
Synonymslustromycin
Molecular FormulaC32H38O13
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O
InChIInChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+
InChIKeyFDSONACTBUTSIH-RQADFKIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lustromycin (CAS 105156-68-1): A Maleic Anhydride-Containing Macrolide for Selective Anti-Anaerobic Research


Lustromycin is a polyketide macrolide antibiotic (C₃₂H₃₈O₁₃, MW 630.64) first isolated from the fermentation broth of Streptomyces sp. SK-1071 [1]. The compound is a member of the nargenicin family and is characterized by a rare ether-bridged cis-decalin core fused to a 10-membered macrolactone and a 14-membered macrolactone bearing a maleic anhydride functionality [2]. Its biological profile is defined by selective antibacterial activity against anaerobic bacteria, particularly Clostridium spp., with minimal activity against aerobic Gram-positive and Gram-negative organisms [1].

Why Lustromycin Cannot Be Simply Substituted by Other Macrolide Antibiotics in Anaerobe-Targeted Studies


The nargenicin family of macrolides, to which Lustromycin belongs, exhibits a rare ether-bridged cis-decalin motif and a narrow spectrum of activity that sets them apart from broad-spectrum macrolides such as erythromycin [1]. Within this family, Lustromycin and its closest structural analog Luminamicin differ by a single oxygen atom, and this compositional difference results in a distinct maleic anhydride moiety on the 14-membered macrolactone of Lustromycin [2]. Generic substitution between these two compounds is therefore inappropriate, as the maleic anhydride functionality may confer different target-binding kinetics, reactivity, and downstream biological outcomes that are not captured by MIC values alone. The quantitative evidence below details the specific dimensions where Lustromycin diverges from Luminamicin and from the clinical comparator vancomycin.

Lustromycin (CAS 105156-68-1) Quantitative Differentiation Evidence Against Key Comparators


Selective Anti-Anaerobic Activity: Lustromycin vs. Vancomycin Head-to-Head MIC Panel

In a parallel MIC assay performed under identical conditions, Lustromycin demonstrated a profoundly different activity spectrum compared to vancomycin. Lustromycin was inactive against all aerobic Gram-positive and Gram-negative bacteria tested (MIC >100 µg/mL), while vancomycin was highly active against Gram-positive aerobes (MIC 0.2–0.4 µg/mL) [1]. Conversely, against the anaerobic Clostridium perfringens, Lustromycin exhibited an MIC of 6.25 µg/mL, whereas its aerobic Gram-positive potency was absent [1]. This selectivity profile is the opposite of vancomycin's and defines Lustromycin as a narrow-spectrum anti-anaerobic agent.

Anaerobic bacteria Clostridium MIC Antimicrobial susceptibility

Structural Differentiation: Maleic Anhydride Moiety Absent in Luminamicin

Extensive 2D NMR studies established that Lustromycin possesses a maleic anhydride functionality conjugated to its 14-membered macrolactone, a feature absent in Luminamicin [1]. This structural distinction is reflected in their molecular formulas: Lustromycin (C₃₂H₃₈O₁₃) contains one additional oxygen atom compared to Luminamicin (C₃₂H₃₈O₁₂) [2]. The maleic anhydride introduces an electrophilic center and altered hydrogen-bonding capacity that may affect both target engagement and metabolic stability, providing a rationale for selecting Lustromycin specifically when studying the role of this functional group in the nargenicin pharmacophore.

Natural product structure Maleic anhydride Macrolide Structure-activity relationship

Lustromycin vs. Luminamicin: Quantitative Anaerobic Spectrum Comparison

Cross-study comparison of MIC values from the respective discovery publications reveals a differentiated potency spectrum between Lustromycin and Luminamicin. Against Clostridium perfringens, Luminamicin (MIC 3.12 µg/mL) is 2-fold more potent than Lustromycin (MIC 6.25 µg/mL). Against Clostridium kainantoi, Luminamicin (MIC 6.25 µg/mL) is 4-fold more potent than Lustromycin (MIC 25 µg/mL). However, both compounds share identical activity against C. difficile (MIC 6.25 µg/mL). Notably, Lustromycin exhibits substantially weaker activity against Bacteroides fragilis (MIC 50 µg/mL) compared to Luminamicin (MIC 12.5 µg/mL), a 4-fold difference [1][2]. These data indicate that Lustromycin is not simply a less potent analogue but possesses a distinct rank order of potency within the Clostridium genus and against B. fragilis.

Clostridium Bacteroides Macrodiolide Narrow-spectrum antibiotic

Physicochemical Solubility Profile: Lustromycin Offers Broader Organic Solvent Compatibility Than Luminamicin

The published solubility data indicate a practical difference in organic solvent compatibility. Lustromycin is soluble in MeOH, acetone, and EtOAc, and slightly soluble in CHCl₃, Et₂O, and benzene [1]. Luminamicin is described as soluble in MeOH, acetone, and EtOAc, but insoluble in H₂O and hexane, with no mention of CHCl₃, Et₂O, or benzene solubility [2]. The slight solubility of Lustromycin in chloroform and ether-based solvents provides additional options for chromatographic purification and sample preparation not available with Luminamicin.

Solubility Natural product purification Formulation Physicochemical properties

Shared Oxa-Bridged Octalin Core with Stereocontrolled Synthetic Entry: A Platform for Comparative Nargenicin Chemistry

A published synthetic study demonstrated an efficient, stereocontrolled route to the 11-oxatricyclo[5.3.1.1³,⁸]undecane nucleus common to both Lustromycin and Luminamicin via intramolecular hetero-Michael addition followed by aldol condensation [1]. This work shows that the core scaffold of Lustromycin is synthetically accessible, and because Lustromycin presents a maleic anhydride-bearing macrolactone, it serves as a distinct structural probe within the nargenicin family. Researchers can utilize the same synthetic strategy to access the core, then diverge late-stage to install the maleic anhydride or the Luminamicin-type enol ether, enabling direct comparative structure–activity relationship studies.

Total synthesis Oxa-bridged octalin Nargenicin scaffold Stereocontrolled synthesis

Optimal Research and Procurement Scenarios for Lustromycin (CAS 105156-68-1)


Selective Anti-Anaerobic Chemical Probe for Clostridium-Selective Pathway Studies

When the experimental objective requires inhibition of Clostridium spp. without perturbing aerobic Gram-positive flora, Lustromycin provides a >200-fold selectivity window (MIC >100 µg/mL against key aerobes vs. 6.25 µg/mL against C. perfringens) as established by direct head-to-head MIC data with vancomycin [1]. This profile is suitable for mode-of-action studies in defined anaerobic co-culture models where broad-spectrum agents would confound interpretation.

Nargenicin Family Structure–Activity Relationship Investigations

Lustromycin is the only nargenicin-family member whose fully elucidated structure contains a maleic anhydride moiety on the 14-membered macrolactone [1]. Medicinal chemistry programs aiming to understand the contribution of this electrophilic group to target binding, selectivity, or pharmacokinetics should procure Lustromycin as the comparator to the non-anhydride analog Luminamicin. The shared oxa-bridged octalin core accessible via published synthetic methodology enables systematic analog generation [2].

Natural Product Purification Method Development Leveraging Differential Solubility

The documented slight solubility of Lustromycin in chloroform, diethyl ether, and benzene [1] enables extraction and chromatographic protocols that are not feasible with Luminamicin, which lacks reported solubility in these solvents [2]. Laboratories developing purification cascades for macrodiolide natural products can exploit this broader solvent compatibility to achieve higher recovery or distinct selectivity during liquid-liquid partitioning.

Biosynthetic Gene Cluster Comparison Within Actinobacteria

Lustromycin is biosynthesized by Streptomyces sp. SK-1071, a strain phylogenetically distinct from the Luminamicin producer OMR-59 [1]. Comparative genomics studies focused on the evolution of the nargenicin biosynthetic locus require Lustromycin pathway data to determine how the maleic anhydride functionality arises and whether it correlates with specific accessory genes. The genome sequencing of Lustromycin producers has been identified as a priority for understanding the evolution of this antibiotic family [2].

Quote Request

Request a Quote for Lustromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.